molecular formula C14H15N5OS B5314886 2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5314886
M. Wt: 301.37 g/mol
InChI Key: CTEYQFDPBMYQDX-UHFFFAOYSA-N
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Description

2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core with an isopropyl group and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and indole derivatives.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfanyl group.

Mechanism of Action

The mechanism of action of 2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, which may play a role in its biological activity . The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the isopropyl group and the sulfanylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-8(2)19-10-6-4-3-5-9(10)12-13(19)16-14(18-17-12)21-7-11(15)20/h3-6,8H,7H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYQFDPBMYQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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